molecular formula C13H14O2 B11895268 (4-Ethoxynaphthalen-2-yl)methanol

(4-Ethoxynaphthalen-2-yl)methanol

Cat. No.: B11895268
M. Wt: 202.25 g/mol
InChI Key: XRWKIKLFMPLJJW-UHFFFAOYSA-N
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Description

(4-Ethoxynaphthalen-2-yl)methanol is an organic compound with the molecular formula C13H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features an ethoxy group at the 4-position and a methanol group at the 2-position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxynaphthalen-2-yl)methanol typically involves the ethylation of 2-naphthol followed by a reduction process. One common method includes the reaction of 2-naphthol with diethyl sulfate in the presence of potassium carbonate to form 4-ethoxy-2-naphthol. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxynaphthalen-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Ethoxynaphthalen-2-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Ethoxynaphthalen-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved include modulation of oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Ethoxynaphthalen-2-yl)methanol is unique due to the presence of both an ethoxy group and a methanol group on the naphthalene ring.

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

(4-ethoxynaphthalen-2-yl)methanol

InChI

InChI=1S/C13H14O2/c1-2-15-13-8-10(9-14)7-11-5-3-4-6-12(11)13/h3-8,14H,2,9H2,1H3

InChI Key

XRWKIKLFMPLJJW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC2=CC=CC=C21)CO

Origin of Product

United States

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